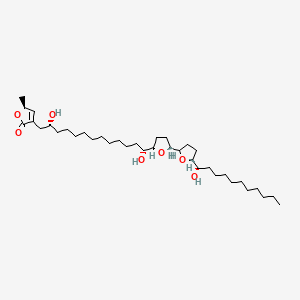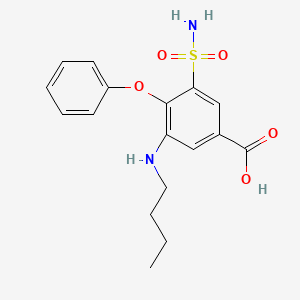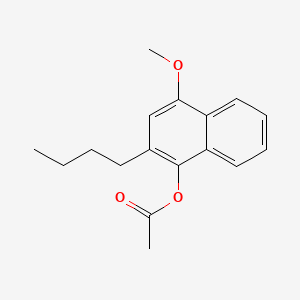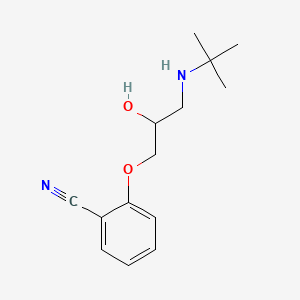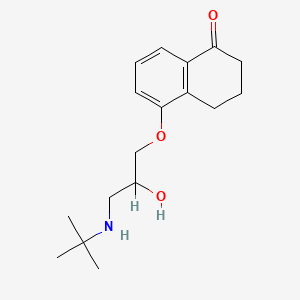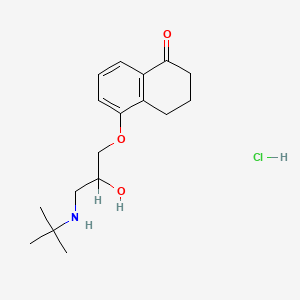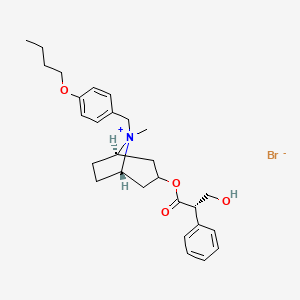
ブトロピウム臭化物
概要
説明
Butropium bromide is an organic bromide salt of butropium. It is a muscarinic receptor antagonist and an antispasmodic drug. This compound is used to suppress spasms of smooth muscles in internal organs, inhibit gastric acid secretion, and relieve abdominal pain. It is commonly used in the treatment of spasmodic pains associated with gastritis, gastric ulcers, and cholelithiasis .
科学的研究の応用
Butropium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on muscarinic receptors and its role in modulating smooth muscle contractions.
Medicine: Butropium bromide is used in the treatment of gastrointestinal disorders, such as gastritis and gastric ulcers, due to its antispasmodic properties.
Industry: It is utilized in the pharmaceutical industry for the development of antispasmodic medications.
作用機序
Butropium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This inhibition prevents the contraction of smooth muscles, leading to relaxation and relief from spasms. The compound primarily targets muscarinic receptors in the gastrointestinal tract, reducing gastric acid secretion and alleviating pain associated with spasmodic conditions .
生化学分析
Biochemical Properties
Butropium bromide plays a significant role in biochemical reactions. It acts as a muscarinic antagonist , binding to muscarinic cholinergic receptors and blocking the actions of endogenous acetylcholine or exogenous agonists . This interaction with enzymes and proteins helps in suppressing spasms and relieving pain .
Cellular Effects
Butropium bromide influences cell function by inhibiting gastric acid secretion and relieving abdominal pain . It impacts cell signaling pathways, gene expression, and cellular metabolism by blocking the actions of endogenous acetylcholine or exogenous agonists .
Molecular Mechanism
The molecular mechanism of action of Butropium bromide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a muscarinic antagonist, it binds to muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists .
Temporal Effects in Laboratory Settings
Its role as a muscarinic antagonist suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Butropium bromide is involved in metabolic pathways through its interaction with muscarinic cholinergic receptors
準備方法
The synthesis of butropium bromide involves several steps. One common synthetic route includes the reaction of butoxybenzyl chloride with tropine to form butoxybenzyl tropine. This intermediate is then reacted with hydrobromic acid to yield butropium bromide. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
化学反応の分析
Butropium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
類似化合物との比較
Butropium bromide is similar to other muscarinic receptor antagonists, such as atropine and hyoscyamine. it has unique properties that make it distinct:
Atropine: While both compounds are antispasmodics, butropium bromide has a more selective action on gastrointestinal smooth muscles.
特性
IUPAC Name |
[8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38NO4.BrH/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22;/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABDOYKGZCPHPX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



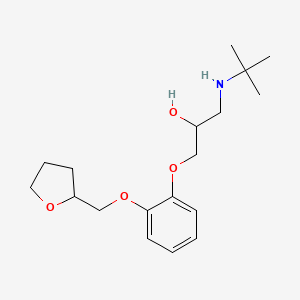




![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
